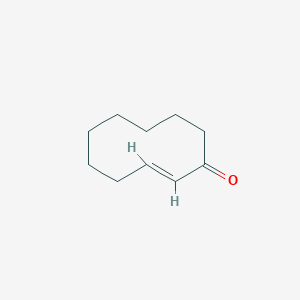

(E)-2-Cyclodecene-1-one

説明

(E)-2-Cyclodecene-1-one is a cyclic enone compound featuring a 10-membered cyclodecene ring with a ketone group at the 1-position and a trans-configured (E) double bond at the 2-position. The Z isomer of cyclodecenone has a molecular formula of $ \text{C}{10}\text{H}{16}\text{O} $, an average mass of 152.237 g/mol, and a monoisotopic mass of 152.120115 g/mol . The E isomer’s trans configuration likely influences its reactivity, stereochemical interactions, and physical properties compared to its Z counterpart.

特性

CAS番号 |

10035-98-0 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

(2E)-cyclodec-2-en-1-one |

InChI |

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |

InChIキー |

ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |

SMILES |

C1CCCC=CC(=O)CCC1 |

異性体SMILES |

C1CCC/C=C/C(=O)CCC1 |

正規SMILES |

C1CCCC=CC(=O)CCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

(E)-2-Cyclodecene-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the compound can be prepared by the intramolecular aldol condensation of 2-cyclodecen-1-al, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, (E)-2-Cyclodecene-1-one can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the cyclization and subsequent reactions. The reaction conditions typically involve elevated temperatures and pressures to optimize the production efficiency.

化学反応の分析

Types of Reactions

(E)-2-Cyclodecene-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of (E)-2-Cyclodecene-1-one can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The ketone group in (E)-2-Cyclodecene-1-one can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

(E)-2-Cyclodecene-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: (E)-2-Cyclodecene-1-one is utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of (E)-2-Cyclodecene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. These interactions can lead to various physiological and biochemical outcomes, depending on the context of its application.

類似化合物との比較

(2Z)-2-Cyclodecen-1-one (Z Isomer)

Key Differences :

- Stereochemistry : The Z isomer’s cis double bond (2Z configuration) creates distinct spatial arrangements compared to the E isomer. This affects dipole moments, boiling points, and solubility.

- Synthetic Utility : The Z isomer (CAS 10035-97-9) is cataloged with a ChemSpider ID of 9450117 and MDL number MFCD09869725, indicating its use in controlled syntheses .

- Safety Data: Limited safety information is available for both isomers, though proper handling is assumed due to ketone reactivity .

(E)-2-Cycloheptadecen-1-one (Larger Cyclic Enone)

Key Differences :

- Ring Size : Features a 17-membered cycloheptadecene ring, significantly larger than cyclodecene. This increases conformational flexibility and alters thermodynamic stability.

- Applications : Used as an intermediate in organic synthesis and studied for pheromone interaction due to its extended carbon chain .

- Availability : Marketed in kilogram quantities, suggesting industrial relevance .

(1E)-1-Methoxycyclododecene (Functionalized Cyclic Ether)

Key Differences :

- Functional Group : Substitutes the ketone with a methoxy group (-OCH$_3$), drastically altering polarity and reactivity.

- Molecular Formula: $ \text{C}{13}\text{H}{24}\text{O} $, with a molar mass of 196.329 g/mol, indicating higher hydrophobicity compared to cyclodecenones .

- Stereochemical Impact : The E-configuration here influences ether linkage orientation, affecting interactions in supramolecular chemistry.

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemistry Matters: The E/Z configuration in cyclic enones significantly impacts their chemical behavior. For example, trans double bonds (E) may enhance thermal stability but reduce solubility compared to cis isomers .

- Functional Group Diversity : Replacing ketones with ethers (e.g., methoxy groups) shifts reactivity from nucleophilic addition to electrophilic substitution, broadening utility in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。